1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-4-fluorobenzenesulfonate
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Overview
Description
1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-4-fluorobenzenesulfonate is a complex organic compound that belongs to the class of benzimidazole derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
It’s known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
For instance, some imidazole derivatives inhibit the polymerization of microtubules , which can disrupt cell division and other cellular functions.
Biochemical Pathways
Imidazole compounds are known to interact with a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole compounds are generally known for their high stability, bioavailability, and significant biological activity .
Result of Action
Imidazole compounds are known to have a wide range of effects due to their broad spectrum of biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. It’s worth noting that the synthesis of imidazole compounds can be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-4-fluorobenzenesulfonate typically involves the following steps:
Formation of the benzimidazole core: This can be achieved through the cyclization of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of the methyl group: The benzimidazole core is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Sulfonation: The methylated benzimidazole is reacted with 3-chloro-4-fluorobenzenesulfonyl chloride in the presence of a base like pyridine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-4-fluorobenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonate group.
Oxidation and Reduction: The benzimidazole core can be oxidized or reduced under specific conditions, leading to different derivatives.
Hydrolysis: The sulfonate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzimidazole derivatives.
Scientific Research Applications
1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-4-fluorobenzenesulfonate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, including antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Chemical Research: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as dyes and catalysts.
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazole: A simpler compound with similar biological activities.
3-chloro-4-fluorobenzenesulfonate: Shares the sulfonate group but lacks the benzimidazole core.
1-methyl-1H-benzo[d]imidazole: Similar structure but without the sulfonate group.
Uniqueness
1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-4-fluorobenzenesulfonate is unique due to the combination of the benzimidazole core and the sulfonate group, which provides a balance of hydrophobic and hydrophilic properties.
Properties
IUPAC Name |
(1-methylbenzimidazol-5-yl) 3-chloro-4-fluorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O3S/c1-18-8-17-13-6-9(2-5-14(13)18)21-22(19,20)10-3-4-12(16)11(15)7-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOBZFCJXUIMQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)OS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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